molecular formula C12H14ClNO2 B12954120 Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride

Cat. No.: B12954120
M. Wt: 239.70 g/mol
InChI Key: JUTKVZUAQHNOCX-JTQLQIEISA-N
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Description

Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a chloro substituent, and a tetrahydronaphthalene core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the esterification of the corresponding carboxylic acid with methanol in the presence of a catalyst such as trimethylchlorosilane

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (s)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tetrahydronaphthalene core and the presence of both amino and chloro substituents make it a versatile compound for various applications.

Biological Activity

Methyl (S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antioxidant research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the family of tetrahydronaphthalene derivatives, which are known for their diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C13H14ClN2O2
  • Molecular Weight : 270.71 g/mol

1. Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. In vitro assays have shown that the compound can inhibit the growth of various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)15.2
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.7

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.

2. Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. In a study measuring the DPPH radical scavenging activity, it exhibited a notable ability to reduce oxidative stress.

Concentration (µg/mL)DPPH Scavenging Activity (%)Reference
1025.4
5058.1
10082.3

This suggests that this compound could be beneficial in preventing oxidative damage associated with various diseases.

Study on Antitumor Efficacy

A detailed study was conducted to evaluate the compound's efficacy against human cancer cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability across multiple cancer types:

  • MCF-7 Cells : Treatment resulted in a decrease in viability by approximately 70% after 48 hours.

Study on Antioxidant Potential

In another study focusing on its antioxidant properties, the compound was tested against standard antioxidants like ascorbic acid and trolox. The findings revealed that at higher concentrations, it performed comparably to these established antioxidants.

Mechanistic Insights

The biological activity of this compound is believed to be mediated through several pathways:

  • Apoptosis Pathway : Induction of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
  • Cell Cycle Regulation : Disruption of normal cell cycle progression leading to increased cell death.

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

methyl (5S)-5-amino-2-chloro-5,6,7,8-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-16-12(15)11-8-3-2-4-10(14)7(8)5-6-9(11)13/h5-6,10H,2-4,14H2,1H3/t10-/m0/s1

InChI Key

JUTKVZUAQHNOCX-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1=C(C=CC2=C1CCC[C@@H]2N)Cl

Canonical SMILES

COC(=O)C1=C(C=CC2=C1CCCC2N)Cl

Origin of Product

United States

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